

Independent Validation of Danvatirsen (DN401/AZD9150) Efficacy: A Comparative Guide

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Compound of Interest

Compound Name: DN401

Cat. No.: B12370358

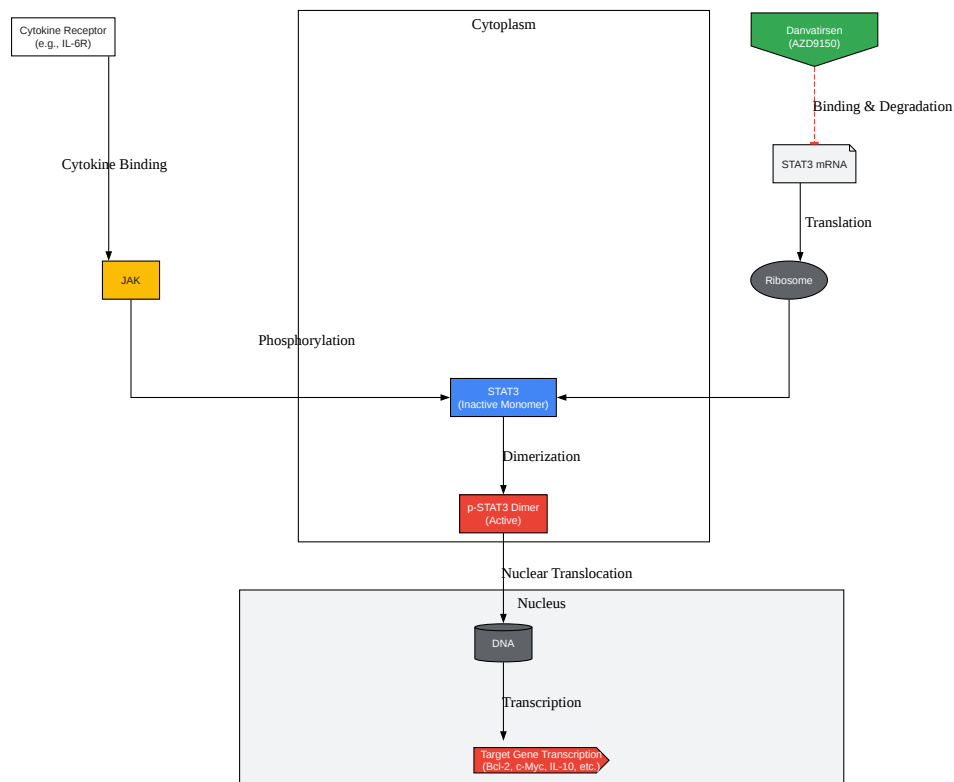
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Danvatirsen, also known as AZD9150, is an investigational antisense oligonucleotide (ASO) designed to inhibit the production of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a Generation 2.5 ASO, it possesses chemical modifications that increase its potency and allow for systemic administration.[3] STAT3 is a transcription factor that is often overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, and immune evasion.[1][4] Danvatirsen binds to STAT3 mRNA, leading to its degradation and thereby preventing the translation of the STAT3 protein. This suppression of STAT3 is intended to induce tumor cell apoptosis and reduce tumor growth.[1]

This guide provides an objective comparison of Danvatirsen's performance from published clinical studies, both as a monotherapy and in combination with other cancer therapies.

Mechanism of Action: STAT3 Inhibition

The STAT3 signaling pathway is a key driver in many malignancies.[5] Activation of this pathway, often through upstream kinases like Janus kinases (JAKs), leads to the phosphorylation and dimerization of STAT3 proteins. These dimers then translocate to the nucleus, where they bind to DNA and promote the transcription of genes involved in cell survival (e.g., Bcl-2, c-Myc), proliferation, and immunosuppression (e.g., IL-6, IL-10).[4] Danvatirsen is designed to interrupt this process at its source by destroying the STAT3 mRNA transcript.



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Caption: Mechanism of Action for Danvatirsen (AZD9150) in the STAT3 Signaling Pathway.

Efficacy as a Monotherapy and Combination Therapy

Danvatirsen has been evaluated in several clinical trials, both as a single agent and in combination with checkpoint inhibitors and other targeted therapies. The following tables summarize the quantitative efficacy data from these studies, comparing them with alternative treatments where data is available.

Table 1: Danvatirsen in Relapsed/Refractory Lymphoma

This table compares the efficacy of Danvatirsen monotherapy in heavily pretreated lymphoma patients with that of Acalabrutinib monotherapy, another targeted agent used in similar patient populations.

Treatment Regimen	Study / Trial ID	Patient Population	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)	Median Duration of Response (DoR)
Danvatirsen Monotherapy	Reilley et al., 2018 / NCT01563302	R/R Diffuse Large B-Cell Lymphoma (DLBCL) (n=27)	15% (4/27)	7% (2/27)	7% (2/27)	10.7 months
Acalabrutinib Monotherapy (Alternative)	ASCO 2018 Abstract / NCT02112526	R/R non-GCB DLBCL (n=21)	24% (5/21)	19% (4/21)	5% (1/21)	Not Reported

Data for Danvatirsen from Reilley et al. (2018)[5][6][7]. Data for Acalabrutinib from an ASCO 2018 abstract on NCT02112526[8].

Table 2: Danvatirsen in Combination with Durvalumab (Anti-PD-L1)

This table compares the efficacy of the Danvatirsen and Durvalumab combination in patients with recurrent or metastatic head and neck squamous cell carcinoma (RM-HNSCC) against Durvalumab monotherapy data from separate trials in similar patient populations.

Treatment Regimen	Study / Trial ID	Patient Population	Overall Response Rate (ORR)	Complete Response (CR)
Danvatirsen + Durvalumab	SCORES / NCT02499328	RM-HNSCC	23%	7%
Durvalumab Monotherapy (Alternative 1)	HAWK / NCT02207530	R/M HNSCC (PD-L1 high)	16.2%	Not specified
Durvalumab Monotherapy (Alternative 2)	CONDOR Phase II	R/M HNSCC (PD-L1 low/neg)	9.2%	0%

Data for the combination therapy from the SCORES trial as reported by Ionis Pharmaceuticals and Onco'Zine[3][9]. Data for Durvalumab monotherapy from the HAWK trial[10][11] and the CONDOR trial[12][13]. It is noted that the SCORES trial press release suggests the combination response rate is approximately double that of durvalumab alone, which is consistent with these findings[3][9].

Table 3: Danvatirsen in Combination with Acalabrutinib (BTK Inhibitor)

This table shows the efficacy of combining Danvatirsen with the BTK inhibitor Acalabrutinib in patients with relapsed/refractory DLBCL.

Treatment Regimen	Study / Trial ID	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)
Danvatirsen + Acalabrutinib	PRISM / NCT02945253	R/R DLBCL (n=17)	24%	1.9 months

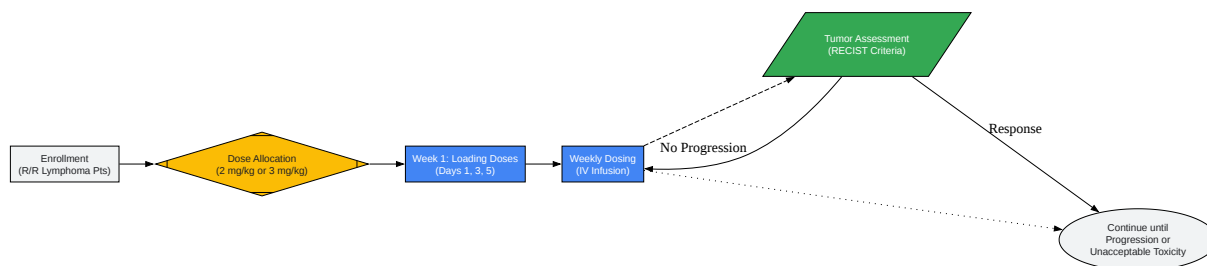
Data from a Phase I study published in Clinical Cancer Research (2023)[11][14].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for the key clinical trials cited.

Protocol: Phase 1b Study of Danvatirsen in Lymphoma (Reilley et al., 2018)

- **Objective:** To evaluate the safety and efficacy of Danvatirsen (AZD9150) in patients with relapsed or treatment-refractory non-Hodgkin's lymphoma, primarily DLBCL.
- **Patient Population:** Patients with relapsed or refractory lymphoma who had exhausted standard treatment options. The expansion cohort included 30 patients, 27 of whom had DLBCL.
- **Dosing Regimen:** Danvatirsen was administered intravenously. The protocol involved initial loading doses on days 1, 3, and 5 of the first week, followed by weekly maintenance dosing. Patients were treated at two dose levels: 2 mg/kg and 3 mg/kg. The 3 mg/kg dose was determined to be the recommended Phase 2 dose.[\[6\]](#)[\[7\]](#)[\[15\]](#)
- **Efficacy Endpoints:** The primary endpoints included safety and tolerability. Antitumor activity was assessed by overall response rate (ORR), complete response (CR), partial response (PR), and duration of response (DoR) according to standard criteria.[\[7\]](#)
- **Correlative Studies:** Blood was collected before and during treatment to analyze peripheral immune cell populations.[\[7\]](#)



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Caption: Experimental Workflow for the Phase 1b Danvatirsen Monotherapy Trial in Lymphoma.

Protocol: Phase 1b/2 SCORES Study (Danvatirsen + Durvalumab)

- **Objective:** To assess the safety, tolerability, and preliminary antitumor activity of Danvatirsen in combination with Durvalumab.
- **Patient Population:** The study enrolled patients with advanced solid malignancies, with a specific cohort for recurrent/metastatic head and neck squamous cell carcinoma (RM-HNSCC).[16][17]
- **Dosing Regimen:** The specific dosing for this combination trial involved intravenous administration of both Danvatirsen and Durvalumab. While exact schedules from the initial publication are pending, combination studies typically involve administering both agents on a recurring cycle (e.g., every 2-3 weeks).
- **Efficacy Endpoints:** Primary endpoints were safety and objective response rate (ORR).[2]
- **Correlative Studies:** On-treatment biopsies were analyzed for gene expression signatures to understand the immunological changes within the tumor microenvironment.[2]

Summary and Conclusion

The available data from published studies indicate that Danvatirsen (**DN401**/AZD9150) demonstrates clinical activity against certain cancers, particularly when used in combination with other therapies. As a monotherapy in heavily pretreated DLBCL, it showed durable responses in a subset of patients.[7]

The most compelling evidence for its efficacy comes from combination studies. When paired with the anti-PD-L1 checkpoint inhibitor Durvalumab, Danvatirsen appeared to significantly increase the objective response rate in patients with RM-HNSCC compared to historical data for Durvalumab alone.[3][9] This suggests a synergistic effect, where the inhibition of STAT3 by Danvatirsen may remodel the tumor microenvironment to be more susceptible to immune checkpoint blockade.[18] Similarly, its combination with the BTK inhibitor Acalabrutinib also showed clinical activity in R/R DLBCL.[11][14]

While these early-phase trials are promising, it is important to note that some later-stage investigations have yielded more modest results. For instance, a Phase II trial combining Danvatirsen and Durvalumab in pancreatic and non-small cell lung cancer did not observe any objective responses, although it met its primary endpoint for disease control rate in the lung cancer cohort.[19] These varied outcomes highlight the complexity of STAT3 inhibition and underscore the need for further research to identify the patient populations and combination strategies where Danvatirsen can be most effective.

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